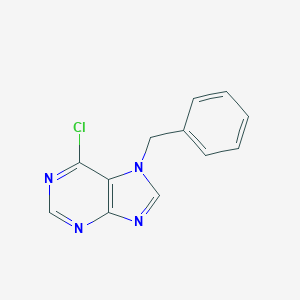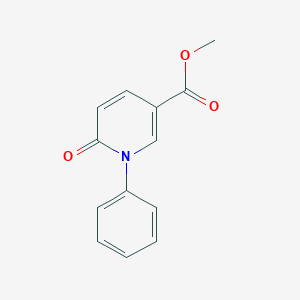
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dihydropyridine derivatives, including compounds similar to methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate, often involves multistep chemical reactions utilizing specific reagents under controlled conditions. For example, the synthesis of related compounds has been achieved through modified Hantzsch-type reactions or via microwave-assisted chemistry, which offers an eco-friendly approach with reduced solvent use and energy consumption (Rodríguez et al., 2011).
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by X-ray diffraction methods, which reveal the crystal structure, including the conformation of the dihydropyridine ring. These compounds typically exhibit a boat-type conformation, with the degree of ring puckering varying among different derivatives. The structure significantly influences the compound's physical and chemical properties (Fossheim et al., 1982).
Chemical Reactions and Properties
Dihydropyridines undergo various chemical reactions, including oxidation, reduction, and functional group modifications. The reactivity of these compounds is influenced by their molecular structure, particularly the position and nature of substituents on the dihydropyridine ring. These reactions are critical for modifying the compound's properties for specific applications (Soldatenkov et al., 2003).
Physical Properties Analysis
The physical properties of methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate and related compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. X-ray diffraction studies provide detailed information about the crystal packing and intermolecular interactions, which are essential for understanding the compound's stability and solubility (Pekparlak et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of dihydropyridine derivatives, are influenced by the electronic configuration of the dihydropyridine ring and the nature of substituents. These properties are crucial for the compound's applications in synthetic chemistry and pharmaceuticals. Spectroscopic methods, such as FT-IR and NMR, are used to characterize these compounds and understand their chemical behavior (Ajaj et al., 2013).
Applications De Recherche Scientifique
“Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate” is a chemical compound with the molecular formula C13H11NO3 . It’s a solid substance and is usually stored in a dry room at normal temperature . Its CAS Number is 77837-09-3 .
-
Chemical Synthesis : This compound is often used in chemical synthesis . The cyclization of a related compound to the targeted product was accomplished with CuOTf and t-BuOLi .
-
Pharmacological Research : There’s a study that used a derivative of this compound for pharmacological evaluation . They studied the expression of genes and proteins involved in the inflammatory pathways, ER stress pathway, and molecular docking to confirm the favorable interaction of derivatives with inflammatory and ER stress regulators proteins (ATF4 and NF-kB) .
-
Organic Compounds Research : This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 6-oxo-1-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSPLUQQNNULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

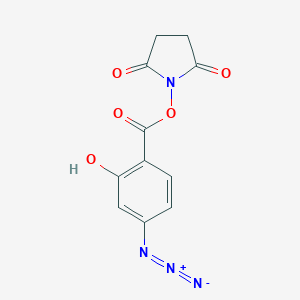
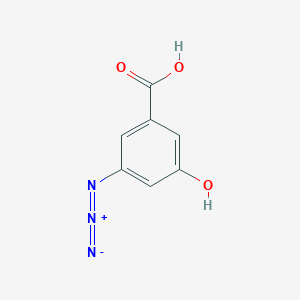
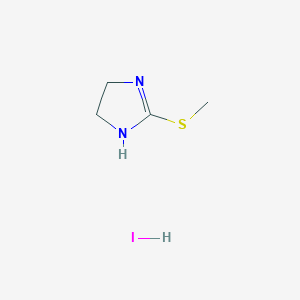

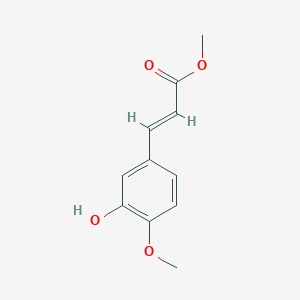
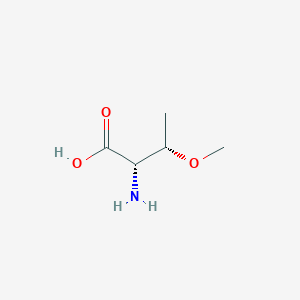
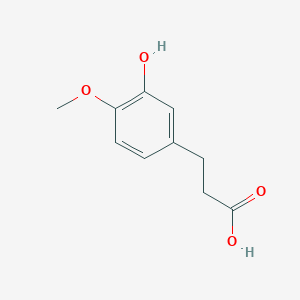
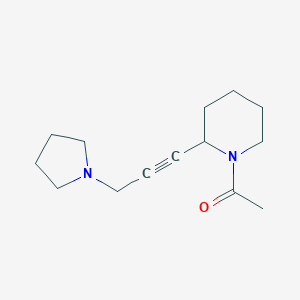
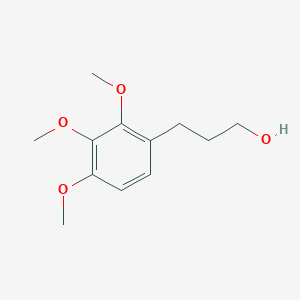
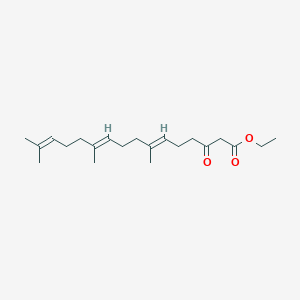

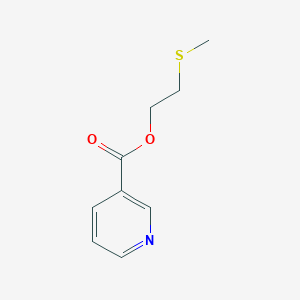
![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)
